4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent addition of the tetrahydrofuran moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide: Similar in structure but lacks the bromine atom and nitrile group.
(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a purine core instead of the pyrrolo[2,3-d]pyrimidine core.
Uniqueness
The uniqueness of 4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyrrolo[2,3-d]pyrimidine core, exhibits various mechanisms of action that make it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that contribute to its biological activity:
- Pyrrolo[2,3-d]pyrimidine core : This bicyclic structure is known for its role in enzyme inhibition.
- Bromo and hydroxy substituents : These groups can enhance binding affinity to biological targets.
The molecular formula is C12H13BrN4O4 with a molecular weight of approximately 328.16 g/mol.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : The compound may interact with enzymes by binding to their active sites, thereby blocking their catalytic functions. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Cell Signaling Pathways : It has been suggested that the compound can modulate signaling pathways such as the PI3K-AKT pathway, which is crucial in cell survival and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to its antiproliferative activity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 0.5 | EGFR-TK inhibition |
HeLa (Cervical) | 1.0 | Apoptosis induction |
A549 (Lung) | 1.5 | Cell cycle arrest |
These results indicate that the compound has a potent effect on breast cancer cells, with an IC50 value in the nanomolar range, suggesting high efficacy.
Case Studies
- In Vivo Studies : In a study involving xenograft models, treatment with this compound led to a significant reduction in tumor size compared to controls, demonstrating its potential as an effective anticancer agent.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting its multifaceted approach to combating tumor growth.
Research Applications
The unique structure of this compound allows it to serve various roles in research:
- Biochemical Probes : It can be utilized to study enzyme mechanisms and cellular pathways.
- Lead Compound for Drug Development : Its promising anticancer activity positions it as a candidate for further drug development aimed at treating specific types of cancer.
Properties
CAS No. |
127913-81-9 |
---|---|
Molecular Formula |
C12H12BrN5O3 |
Molecular Weight |
354.16 g/mol |
IUPAC Name |
4-amino-7-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12BrN5O3/c13-8-9(20)6(3-19)21-12(8)18-2-5(1-14)7-10(15)16-4-17-11(7)18/h2,4,6,8-9,12,19-20H,3H2,(H2,15,16,17)/t6-,8+,9-,12-/m1/s1 |
InChI Key |
PVKOGOYWCPHLFZ-IQEPQDSISA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Br)N)C#N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)Br)N)C#N |
Origin of Product |
United States |
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